molecular formula C5H5N5 B15246370 6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine CAS No. 61139-75-1

6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine

Cat. No.: B15246370
CAS No.: 61139-75-1
M. Wt: 135.13 g/mol
InChI Key: KMQXQMZGUBWVHW-UHFFFAOYSA-N
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Description

6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a fused triazole and triazine ring system, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine typically involves the construction of the triazole and triazine rings through various synthetic pathways. One common method is the cyclization of appropriate hydrazine derivatives with nitriles or amidines under acidic or basic conditions. For example, the reaction of 3-amino-1,2,4-triazole with methyl isocyanate can yield the desired triazolotriazine compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated processes to control reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and solvents that enhance reaction efficiency and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced triazolotriazines, and various substituted compounds with different functional groups attached to the triazole ring .

Scientific Research Applications

6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical properties and biological activities compared to other triazole and triazine derivatives.

Properties

CAS No.

61139-75-1

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

6-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine

InChI

InChI=1S/C5H5N5/c1-4-2-6-5-7-3-8-10(5)9-4/h2-3H,1H3

InChI Key

KMQXQMZGUBWVHW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NC=N2)N=C1

Origin of Product

United States

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